molecular formula C10H14D4O2 B591129 3-Methyl-2,4-nonanedione-8,8,9,9-d4 CAS No. 1394230-24-0

3-Methyl-2,4-nonanedione-8,8,9,9-d4

Cat. No.: B591129
CAS No.: 1394230-24-0
M. Wt: 174.28
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Description

3-Methyl-2,4-nonanedione-8,8,9,9-d4 (CAS: 1394230-24-0) is a stable, deuterated variant of 3-methyl-2,4-nonanedione, where four hydrogen atoms at the 8 and 9 positions are replaced with deuterium. This isotopic labeling enhances the molecule's stability, increasing its resistance to exchange and degradation, which is critical for detailed and prolonged chemical and metabolic studies. This compound is primarily employed in advanced analytical research, particularly in flavor and fragrance chemistry. It serves as a key internal standard and tracer for investigating degradation pathways and flavor stability under various conditions using mass spectrometry and NMR spectroscopy. The deuterium atoms provide a distinct isotopic signature, enabling more precise and reliable tracking and quantification in complex matrices, leading to deeper insights into the compound's behavior. Research on the non-deuterated form of this compound reveals its significance as a prominent aroma compound with fruity, green, hay, and straw notes, and it is a known chemical marker in aged spirits like Cognac, contributing to dried fruit and anise descriptors. Furthermore, studies have shown that the parent dione can undergo transformation under photooxidative conditions, yielding other aroma compounds such as 2,3-butanedione and 2,3-octanedione. The deuterated form is invaluable for elucidating such reaction mechanisms. With a molecular formula of C 10 H 14 D 4 O 2 and a molecular weight of 174.28 g/mol, this compound is supplied with a purity of ≥95%. This product is intended for research purposes only and is not approved for therapeutic, diagnostic, or personal use.

Properties

CAS No.

1394230-24-0

Molecular Formula

C10H14D4O2

Molecular Weight

174.28

Purity

95% min.

Synonyms

3-Methyl-2,4-nonanedione-8,8,9,9-d4

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

Key Observations :

  • Deuterated vs. Non-Deuterated Compounds: The deuterated diketone offers distinct advantages in analytical chemistry, such as sharper NMR signals and reduced metabolic interference compared to non-deuterated analogs like 3-methyl-2(5H)-furanone .
  • Functional Group Impact: Nitrile-containing compounds (e.g., 3-Methyl-2(3)-nonenenitrile) are restricted due to safety concerns, whereas diketones and furanones are explored for therapeutic or industrial applications .

Key Observations :

  • Analytical Consistency : All compounds rely on NMR and mass spectrometry for structural confirmation, with deuterated analogs requiring additional isotopic analysis .

Pharmaceutical Development

  • Enzyme Inhibition: Dioxo-pyrimidine analogs (e.g., 2-({6-[(3R)-3-aminopiperidin-1-yl]-...benzonitrile) show promise as DPP-4 inhibitors with binding energies comparable to sitagliptin (−330.8 kJ/mol) .
  • Marine Bioactives: (2Z,4E)-3-methyl-2,4-decadienoic acid and related alkaloids from Microbulbifer spp. are under investigation for novel antibiotic properties .

Analytical Chemistry

  • Isotopic Tracers : The deuterated diketone’s stability makes it ideal for tracking metabolic pathways or protein interactions via NMR .

Preparation Methods

Molecular Characteristics

This compound is a β-diketone derivative featuring deuterium atoms at the 8th and 9th carbon positions. Its molecular formula is C₁₀H₁₄D₄O₂ , with a molecular weight of 174.278 g/mol . The non-deuterated analog (CAS: 113486-29-6) shares the same carbon skeleton but lacks isotopic substitution, resulting in a molecular weight of 170.22 g/mol . The deuterated variant’s stability and reactivity are influenced by the isotopic effect, which slightly alters bond dissociation energies and reaction kinetics compared to its protiated counterpart.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₁₄D₄O₂
Molecular Weight174.278 g/mol
Assay Purity≥95%
Solubility (Water)1.32 g/L (non-deuterated form)

Synthetic Routes for this compound

Catalytic Oxidation of Deuterated Cycloalkanes

A pivotal method for synthesizing β-diketones involves the oxidation of cyclic hydrocarbons. The patent EP0824962A1 describes an oxidation catalyst system comprising N-hydroxyphthalimide (NHPI) and a co-catalyst (e.g., manganese acetate), which enables efficient oxidation of cycloalkanes to diketones under mild conditions. For the deuterated compound, this process would utilize 8,8,9,9-tetradeutero-3-methylnonane as the substrate.

Mechanistic Insights :

  • NHPI acts as a radical initiator, abstracting hydrogen (or deuterium) from the cycloalkane to form a carbon-centered radical.

  • Oxygen insertion at the 2nd and 4th positions generates the diketone backbone, with deuterium retention at the 8th and 9th positions due to the kinetic isotope effect.

  • The co-catalyst enhances reaction rates by facilitating electron transfer, achieving conversions exceeding 80% in model systems.

Reaction Conditions :

  • Temperature: 60–80°C

  • Pressure: Ambient (air or O₂)

  • Solvent: Acetic acid or deuterated acetone

  • Catalyst Loading: 5 mol% NHPI, 2 mol% Mn(OAc)₂

Deuterium Incorporation via Isotopic Exchange

Deuterium labeling at specific positions often requires post-synthetic modification. A two-step approach involves:

  • Synthesis of non-deuterated 3-methyl-2,4-nonanedione via Claisen condensation of ethyl acetoacetate and pentanoyl chloride.

  • Deuterium exchange at the 8th and 9th carbons using deuterated reagents (e.g., D₂O in acidic conditions or LiAlD₄ reduction of ketone intermediates).

Challenges :

  • Selective deuteration without side reactions at other positions demands stringent control of pH and temperature.

  • The use of deuterated solvents (e.g., CD₃OD) minimizes proton contamination during exchange.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation is confirmed by the absence of proton signals at δ 0.9–1.1 ppm (C8 and C9 positions) in the ¹H NMR spectrum . The ²H NMR spectrum exhibits distinct quartets for the deuterated methyl groups, with coupling constants (JHD) of ~2 Hz.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the deuterated compound shows a molecular ion peak at m/z 174.278 , consistent with the theoretical mass. Fragmentation patterns reveal losses of D₂O (20 Da) and CO (28 Da), characteristic of β-diketones.

Industrial and Research Applications

Isotopic Tracing in Metabolic Studies

The deuterated diketone serves as a stable isotope tracer in lipid metabolism research , enabling precise tracking of fatty acid oxidation pathways without radioactive labels.

Limitations in Scalability

Despite its utility, industrial-scale production faces hurdles:

  • Cost of Deuterated Reagents : Deuterium gas (D₂) and deuterated solvents significantly increase synthesis costs.

  • Purification Complexity : Chromatographic separation of deuterated and protiated byproducts requires specialized columns (e.g., chiral stationary phases) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-Methyl-2,4-nonanedione-8,8,9,9-d4 with high isotopic purity, and how can they be addressed?

  • Methodological Answer : Deuterated diketones require precise isotopic labeling at specific positions. For this compound, deuteration at the 8,8,9,9 positions demands controlled exchange reactions using deuterated solvents (e.g., D₂O or DCl) under inert conditions. Techniques like NMR (¹H and ²H) and high-resolution mass spectrometry (HRMS) are critical for verifying isotopic purity . Intermediate purification via column chromatography with deuterated eluents (e.g., CD₃OD) minimizes proton contamination.

Q. Which analytical techniques are most reliable for characterizing deuterated diketones in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is recommended for detecting low-abundance deuterated species. For structural confirmation, 2D NMR (e.g., HSQC, HMBC) resolves isotopic shifts and coupling patterns. Isotopic ratio mass spectrometry (IRMS) quantifies deuterium incorporation efficiency, while FT-IR identifies functional groups (e.g., diketone C=O stretches at ~1700 cm⁻¹) .

Q. How does isotopic labeling influence the stability of this compound under varying storage conditions?

  • Methodological Answer : Deuterated compounds are sensitive to proton exchange. Stability studies should include accelerated degradation tests (40°C/75% RH) with periodic analysis via LC-MS. Storage in amber vials under argon at -20°C minimizes deuterium loss. Comparative studies with non-deuterated analogs (e.g., 3-Methyl-2,4-nonanedione) reveal isotopic effects on hydrolysis rates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in kinetic isotope effects (KIEs) observed in deuterated diketone reactions?

  • Methodological Answer : Contradictory KIEs often arise from competing mechanistic pathways (e.g., proton tunneling vs. steric effects). Dual-temperature kinetic studies (e.g., 25°C vs. 50°C) combined with computational modeling (DFT or MD simulations) isolate isotopic contributions. For this compound, focus on β-diketone tautomerism and deuterium’s impact on reaction intermediates .

Q. How can deuterated diketones be applied in tracing metabolic pathways in plant or microbial systems?

  • Methodological Answer : Isotopic tracing requires incorporation of this compound into biological systems (e.g., microbial cultures or plant tissues). Post-exposure, extract samples using deuterated solvents (e.g., CDCl₃) and analyze via LC-HRMS to identify deuterium-retaining metabolites. Compare with non-deuterated controls to distinguish endogenous vs. exogenous pathways .

Q. What are the limitations of using deuterated diketones in photostability studies, and how can they be mitigated?

  • Methodological Answer : Deuterium’s mass difference alters UV absorption profiles. Conduct UV-Vis spectroscopy under standardized light sources (e.g., 365 nm LED) to assess photodegradation. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Use quartz cuvettes and inert atmospheres to isolate isotopic effects from environmental variables .

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